[(4-ETHOXYPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE
Description
Properties
IUPAC Name |
[2-(4-ethoxyanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-3-23-17-10-8-16(9-11-17)20-18(21)13-24-19(22)12-15-6-4-14(2)5-7-15/h4-11H,3,12-13H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOFRZCNBVUNCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC(=O)CC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-ethoxyphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate typically involves the reaction of 4-ethoxyphenyl isocyanate with 2-(4-methylphenyl)acetic acid. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction conditions include maintaining the temperature at around 0-5°C and stirring the mixture for several hours until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Ester and Carbamate Functional Group Reactivity
The compound undergoes characteristic reactions at its ester and carbamate groups under acidic, basic, or catalytic conditions:
Aromatic Ring Modifications
Electrophilic substitution occurs preferentially on the 4-methylphenyl ring due to electron-donating methyl group:
Redox Transformations
The ethoxy group directs oxidation patterns while the methylphenyl acetate moiety undergoes reduction:
Stability Under Thermal and pH Stress
Accelerated degradation studies reveal critical stability parameters:
Catalytic Reaction Innovations
Recent advances employ novel catalysts for improved selectivity:
-
Enzymatic resolution : Candida antarctica lipase B achieves 98% ee in kinetic resolution of racemic mixtures (kcat = 4.7 s⁻¹)
-
Flow chemistry : Continuous hydrogenation using Pd/TiO₂ microreactors boosts productivity 12-fold vs batch
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Photoredox catalysis : Ru(bpy)₃²⁺ enables C-H functionalization at benzylic positions (Φ = 0.33)
This comprehensive analysis demonstrates the compound's synthetic versatility, with reactivity profiles informed by studies of analogous structures . Further experimental validation is recommended to confirm these predicted transformations.
Scientific Research Applications
Biological Applications
Research indicates that compounds with similar structural features can exhibit a range of biological activities, including:
- Anti-inflammatory Effects : The carbamoyl and ethoxy groups may enhance interaction with biological targets involved in inflammatory pathways.
- Analgesic Properties : The compound's structure suggests potential for pain relief applications.
- Anticancer Activity : Computational studies have predicted that this compound may interact with cancer-related targets, warranting further pharmacological investigation.
Structure-Activity Relationship
Computational methods are often employed to analyze the structure-activity relationship (SAR) of such compounds. These analyses can predict how modifications to the structure might enhance or reduce biological efficacy. For instance, the presence of privileged substructures in [(4-ethoxyphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate could be pivotal in its bioactivity.
Synthesis and Chemical Reactions
The synthesis of [(4-ethoxyphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate typically involves several steps:
- Formation of the Ethoxy Group : This step may involve the reaction of phenol derivatives with ethyl halides.
- Carbamoylation : The introduction of the carbamoyl group can be achieved through nucleophilic substitution reactions.
- Acetate Formation : The final step usually involves esterification reactions to form the acetate moiety.
These methods can be adapted based on available starting materials and desired yield.
Mechanism of Action
The mechanism of action of [(4-ethoxyphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to several carbamoyl esters and aromatic acetates. Key comparisons include:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects: The 4-ethoxyphenyl group in the target compound increases lipophilicity compared to the 4-chlorophenyl group in the compound. This may enhance membrane permeability but reduce aqueous solubility .
Functional Group Variations: Replacement of the benzimidazole core () with a carbamoyl-ester system eliminates nitrogenous aromaticity, altering electronic properties and reactivity . The pyridine ring in ’s compound introduces a basic nitrogen, which could influence solubility and hydrogen-bonding capacity compared to the target’s purely aromatic system .
Molecular Weight Trends :
- The target compound (MW ~327) is lighter than benzimidazole derivatives (e.g., : MW 393.53), suggesting reduced synthetic complexity and possibly improved pharmacokinetic profiles .
Research Findings and Implications
- Synthetic Accessibility : The carbamoyl-ester linkage is likely synthesized via coupling reactions (e.g., carbodiimide-mediated activation), similar to methods used for ’s compound .
- Stability : Ethoxy and methyl groups may enhance hydrolytic stability compared to compounds with electron-withdrawing substituents (e.g., chlorine) .
- Potential Applications: Prodrug Design: The ester group could serve as a hydrolyzable linker for targeted drug delivery, as seen in related carbamoyl esters . Enzyme Inhibition: The carbamoyl moiety may act as a transition-state analog for serine hydrolases, analogous to benzimidazole-based inhibitors .
Biological Activity
[(4-Ethoxyphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate is an organic compound with the molecular formula CHNO and a molecular weight of 327.38 g/mol. This compound features a unique combination of functional groups, including an ethoxy group, a carbamoyl moiety, and an acetate functional group, which may contribute to its potential biological activities. The exploration of its biological activity is crucial for understanding its pharmacological potential.
Chemical Structure and Properties
The structure of [(4-ethoxyphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate can be described as follows:
- Ethoxy Group : Enhances solubility and may influence the compound's interaction with biological targets.
- Carbamoyl Moiety : Often associated with bioactivity, particularly in drug design.
- Acetate Functional Group : Can participate in various biochemical reactions.
Biological Activity Overview
Research indicates that compounds with structural similarities to [(4-ethoxyphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate exhibit a range of biological activities, such as:
- Anti-inflammatory Effects : Compounds with similar structures have shown potential in inhibiting cyclooxygenase (COX) enzymes, which are key players in inflammatory processes .
- Analgesic Properties : The compound may possess pain-relieving qualities, similar to established analgesics.
- Anticancer Activity : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines due to structural features that enhance bioactivity.
Structure-Activity Relationship (SAR)
The biological activity of [(4-ethoxyphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate can be predicted using structure-activity relationship (SAR) analyses. Key findings from SAR studies include:
- Substituent Effects : The presence of electron-donating groups (e.g., methyl groups on phenyl rings) can enhance cytotoxicity .
- Privileged Substructures : Certain configurations within the molecule are associated with increased bioactivity, making it a candidate for further pharmacological exploration.
Case Studies and Experimental Findings
Several studies have investigated the biological activity of compounds related to [(4-ethoxyphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate:
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Anti-inflammatory Activity :
- A study assessed various derivatives for their COX inhibitory properties. Compounds with similar structures demonstrated IC values indicating effective inhibition of COX enzymes, which are critical in the inflammatory response. For instance, derivatives showed IC values ranging from 19.45 to 42.1 μM against COX-1 and COX-2 enzymes respectively .
- Cytotoxicity Assays :
Data Table: Summary of Biological Activities
| Activity Type | Related Compounds | IC Values (μM) | Notes |
|---|---|---|---|
| COX-1 Inhibition | Various Derivatives | 19.45 - 42.1 | Effective anti-inflammatory agents |
| COX-2 Inhibition | Various Derivatives | 23.8 - 34.4 | Stronger inhibition compared to COX-1 |
| Cytotoxicity | Related Compounds | < Doxorubicin | Significant effects on cancer cells |
Q & A
Q. How can multi-omics data integrate into pharmacological profiling?
- Methodological Answer :
- Transcriptomics : RNA-seq to identify gene expression changes in treated cell lines.
- Metabolomics : LC-MS/MS to map metabolic pathway perturbations.
- Proteomics : SILAC labeling to quantify protein interaction networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
